Propargyl-PEG7-NHS ester
Overview
Description
Propargyl-PEG7-NHS ester is a compound that contains a propargyl group and an N-hydroxysuccinimidyl ester group. This compound is widely used as an amine-reactive reagent for derivatizing peptides, antibodies, and amine-coated surfaces. The propargyl group can react with azide-bearing compounds or biomolecules through copper-catalyzed azide-alkyne cycloaddition, forming a stable triazole linkage . The polyethylene glycol (PEG) units in the compound increase its hydrophilicity, making it more soluble in aqueous media .
Mechanism of Action
Target of Action
The primary targets of Propargyl-PEG7-NHS ester are peptides, antibodies, and amine coated surfaces . These targets are crucial in the field of bioconjugation, where they serve as the foundation for the development of various therapeutic agents .
Mode of Action
This compound interacts with its targets through a process known as copper-catalyzed azide-alkyne click chemistry . This compound contains a propargyl group and an NHS ester. The propargyl group can react with azide-containing compounds or biomolecules in the presence of a copper catalyst to yield a stable triazole linkage .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne click chemistry . This pathway leads to the formation of a stable, irreversible amide bond between the NHS ester group of the compound and the primary amines (NH2) on the target macromolecule .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its polyethylene glycol (PEG) units. These units increase the hydrophilicity of the compound, which can enhance its solubility in aqueous media . This property is crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and can significantly impact its bioavailability .
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage between the compound and its target . This linkage is formed through a copper-catalyzed azide-alkyne click chemistry reaction . The formation of this linkage enables the compound to be used in the synthesis of antibody-drug conjugates (ADCs) .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The NHS ester group of the compound can react very readily with primary amines (NH2) on the target macromolecule at a pH of 7-9 . Additionally, the compound is typically stored at a temperature of -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
The propargyl group in Propargyl-PEG7-NHS ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage . This makes this compound a valuable tool for identifying nucleophilic ligandable hotspots by chemoproteomic approaches .
Cellular Effects
The hydrophilic PEG spacer in this compound increases solubility in aqueous media This property influences cell function by enabling the compound to interact with a wide range of cellular components
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . This reaction is facilitated by a copper catalyst and results in the derivatization of peptides, antibodies, and amine coated surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG7-NHS ester typically involves the modification of commercially available heterobifunctional PEG derivatives. The process begins with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is modified into a propargyl group, and the hydroxyl group is further modified with succinic anhydride to introduce the N-hydroxysuccinimidyl ester group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The compound is typically produced in a controlled environment to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions: Propargyl-PEG7-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds through copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable triazole linkage.
Substitution Reactions: The N-hydroxysuccinimidyl ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Primary Amines: React with the N-hydroxysuccinimidyl ester group to form amide bonds.
Major Products:
Triazole Linkages: Formed through CuAAC reactions.
Amide Bonds: Formed through reactions with primary amines.
Scientific Research Applications
Propargyl-PEG7-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Utilized for labeling and modifying biomolecules such as peptides and antibodies.
Medicine: Employed in the development of drug delivery systems and bioconjugates.
Industry: Used in the production of advanced materials and surface coatings.
Comparison with Similar Compounds
Propargyl-N-hydroxysuccinimidyl ester: Contains similar reactive groups but lacks the PEG spacer, making it less hydrophilic.
Alkyne-PEG5-N-hydroxysuccinimidyl ester: Similar structure but with a shorter PEG spacer.
Uniqueness: Propargyl-PEG7-NHS ester is unique due to its longer PEG spacer, which increases its solubility and reduces non-specific interactions. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO11/c1-2-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-22(26)34-23-20(24)3-4-21(23)25/h1H,3-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLITXJWZOQGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.